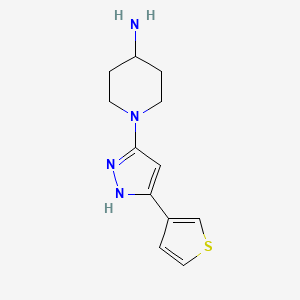
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the pyrrolidine moiety. Key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions or other coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, sulfonates, or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxazole and pyrrolidine rings contribute to the overall stability and specificity of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, exhibit different biological activities and properties.
Oxazole derivatives: Compounds with oxazole rings, such as imidazole and thiazole derivatives, have diverse applications in medicinal chemistry and materials science.
Trifluoromethyl compounds: Compounds containing trifluoromethyl groups, such as trifluoromethyl benzene and trifluoromethyl pyridine, are known for their unique electronic properties and applications in pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C16H18F3N3O |
|---|---|
Poids moléculaire |
325.33 g/mol |
Nom IUPAC |
1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H18F3N3O/c1-10-14(9-22-6-5-13(20)8-22)21-15(23-10)11-3-2-4-12(7-11)16(17,18)19/h2-4,7,13H,5-6,8-9,20H2,1H3 |
Clé InChI |
MTNNAYCJLWBEHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)







![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)


